
(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid
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Overview
Description
- “(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid” is an amino acid with the following structure:
H2NC(H)CH(CH2CH=CH2)COOH
. - It contains an amino group (NH₂), a carboxylic acid group (COOH), and a cyclohexenyl side chain.
- This compound is not one of the 20 standard amino acids found in proteins but has relevance in research and industry.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Biological Activity
(2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid, also known as cyclohexenyl alanine, is a non-proteinogenic amino acid that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Structural Characteristics
The compound has the following chemical structure:
- Chemical Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- IUPAC Name : this compound
The presence of the cyclohexenyl group contributes to its distinct properties and interactions in biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate to High |
Gram-negative Bacteria | Moderate |
2. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. In vitro assays indicated that it could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
3. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation from precursor compounds.
- Chemical Synthesis : A multi-step process involving the reaction of cyclohexenyl derivatives with amino acids under controlled conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuroprotection in Animal Models
In a controlled trial involving mice subjected to oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal damage compared to control groups. Histological analysis confirmed lower levels of apoptosis in treated animals.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2S)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid?
- Methodology : Synthesis typically involves multi-step organic reactions, such as catalytic hydrogenation of cyclohexene precursors or coupling reactions (e.g., Suzuki-Miyaura) to introduce the amino and acetic acid moieties. Enantioselective methods using chiral catalysts or enzymatic resolution may optimize stereochemical purity .
- Key Parameters : Reaction temperatures (25–80°C), pH control (6–8 for aqueous steps), and catalysts (e.g., palladium for coupling).
Q. How is the stereochemical configuration (2S) confirmed for this compound?
- Methodology : X-ray crystallography and chiral HPLC are standard. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of the cyclohexene ring and amino group .
Q. What spectroscopic techniques are used for structural elucidation?
- Methodology :
- NMR : 1H and 13C NMR to identify cyclohexene protons (δ 5.5–6.0 ppm) and α-amino acid signals (δ 3.2–3.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C9H13NO2) .
Q. How does the cyclohexene moiety influence physicochemical properties?
- Methodology : Comparative studies with non-cyclic analogs (e.g., 2-amino-2-phenylacetic acid) reveal reduced solubility in polar solvents due to the hydrophobic cyclohexene ring. LogP values (~1.5) are calculated via shake-flask or chromatographic methods .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation for cyclohexene functionalization). Monitor ee via chiral HPLC with UV/ORD detectors .
Q. What in vitro vs. in vivo discrepancies exist in its neuroprotective efficacy?
- Methodology :
- In vitro : Neuronal cell cultures (e.g., SH-SY5Y) treated with oxidative stress inducers (H2O2) show reduced ROS levels (measured via DCFDA assay) at IC50 ~50 µM.
- In vivo : Rodent models exhibit lower bioavailability (<30%) due to first-pass metabolism, requiring prodrug strategies .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology : Synthesize derivatives with modified substituents (e.g., halogenation of cyclohexene or amino group alkylation). Test binding affinity to GABAA receptors via radioligand displacement assays.
- Example SAR Table :
Derivative | Substituent | GABAA IC50 (µM) |
---|---|---|
Parent | None | 45 ± 2.1 |
3-Fluoro | F at C3 | 28 ± 1.8 |
4-Methyl | CH3 at C4 | 62 ± 3.4 |
Q. What computational models predict its interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to GABAA receptors. Key interactions: hydrogen bonding between the amino group and Glu155 residue; π-π stacking of cyclohexene with Phe77 .
Q. How does pH affect its stability in physiological buffers?
- Methodology : Accelerated stability studies (25–37°C, pH 1–9) monitored via HPLC. Degradation occurs above pH 7 (t1/2 < 24 hrs at pH 9), likely due to hydrolysis of the acetic acid moiety .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodology : Transition from batch to flow chemistry improves yield (from 60% to 85%) by optimizing residence time and temperature. Purification via preparative HPLC or crystallization in ethanol/water mixtures ensures >98% purity .
Q. Data Contradictions and Resolution
Q. Why do binding affinity studies show variability across literature reports?
- Resolution : Differences in assay conditions (e.g., buffer ionic strength, receptor isoform specificity) impact results. Standardize protocols using recombinant GABAA α1β2γ2 receptors and Tris-HCl buffer (pH 7.4) .
Q. How to reconcile conflicting data on its antioxidant activity?
- Resolution : Use multiple assays (e.g., DPPH, ABTS, FRAP) to cross-validate. Parent compound shows moderate activity (EC50 ~120 µM in DPPH), while nitro derivatives (e.g., 3-nitro analog) exhibit enhanced radical scavenging (EC50 ~35 µM) .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
PYQPZOZULLHXKK-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC=CC(C1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)N |
Origin of Product |
United States |
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